1-(benzo[b]thiophen-2-yl)isoquinoline
Overview
Description
1-(benzo[b]thiophen-2-yl)isoquinoline is a heterocyclic aromatic compound that combines the structural features of benzothiophene and isoquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(benzo[b]thiophen-2-yl)isoquinoline can be synthesized through several methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(benzo[b]thiophen-2-yl)isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(benzo[b]thiophen-2-yl)isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(benzo[b]thiophen-2-yl)isoquinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular function .
Comparison with Similar Compounds
Benzylisoquinoline: Shares a similar isoquinoline backbone but differs in the substitution pattern.
Quinoline: Another heterocyclic aromatic compound with a benzene ring fused to a pyridine ring.
Isoquinoline: A structural isomer of quinoline with a benzene ring fused to a pyridine ring in a different arrangement.
Uniqueness: 1-(benzo[b]thiophen-2-yl)isoquinoline is unique due to the presence of both benzothiophene and isoquinoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
435278-00-5 |
---|---|
Molecular Formula |
C17H11NS |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
1-(1-benzothiophen-2-yl)isoquinoline |
InChI |
InChI=1S/C17H11NS/c1-3-7-14-12(5-1)9-10-18-17(14)16-11-13-6-2-4-8-15(13)19-16/h1-11H |
InChI Key |
UYFPTZHKCYFUJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC4=CC=CC=C4S3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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